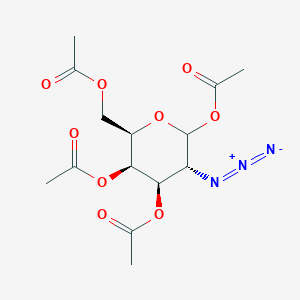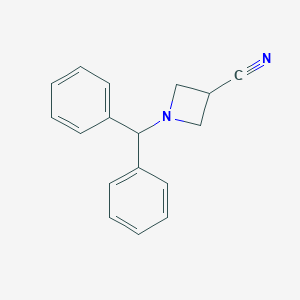
1-Benzhydrylazetidine-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Benzhydrylazetidine-3-carbonitrile and its derivatives involves multistep chemical processes. An efficient two-step synthesis process starts with commercially available 1-benzhydrylazetidin-3-ol reacting with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Subsequent treatment with ammonium hydroxide/isopropanol under controlled conditions affords the titled compound as mono acetate salt in 72–84% yield (Li et al., 2006). Additionally, an improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, minimizing impurity content and effectively enabling scale-up with high yield and purity (Reddy et al., 2010).
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-Benzhydrylazetidine-3-carbonitrile has been elucidated using X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecules and provide insight into their configuration and potential reactivity. For example, the crystal structure determination of certain derivatives offers a deep understanding of the substituent effects on the overall molecular architecture (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
1-Benzhydrylazetidine-3-carbonitrile undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. These reactions include transformations under acidic and basic conditions, interaction with electrophiles, and participation in multi-component reactions. These processes are crucial for the synthesis of novel derivatives with potential applications in various fields (Tanji et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Indoles : It is utilized in synthesizing polysubstituted indole-2-carbonitriles through cross-coupling reactions, contributing to the development of complex organic molecules (Hrizi et al., 2021).
Preparation of Dihydrofuran Derivatives : The compound aids in synthesizing 4,5-dihydrofuran-3-carbonitriles containing heterocycles, indicating its role in creating structurally diverse molecules (Yılmaz et al., 2005).
Creation of Benzoimidazoquinazolines : It's used in the preparation of benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles via oxidative and nonoxidative C-N couplings, highlighting its importance in heterocyclic chemistry (Mirallai & Koutentis, 2015).
Synthesis of Lamellarins : The compound serves as a starting material for the one-pot synthesis of lamellarin U and lamellarin G trimethyl ether, demonstrating its utility in natural product synthesis (Liermann & Opatz, 2008).
Antimicrobial Applications : It has shown antimicrobial activity and is used in synthesizing various tetrahydropyrimido derivatives, suggesting its potential in pharmaceutical research (Elkholy & Morsy, 2006).
Synthesis of Pyrazolopyrimidine Derivatives : The compound is a novel and efficient method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives with antibacterial activity, indicating its role in developing new antibacterial agents (Rostamizadeh et al., 2013).
Generation of Aromatized Products : It's used in generating aromatized products and reacting with aromatic aldehydes, showcasing its reactivity in various chemical transformations (Tanji et al., 1989).
Biological Activity Studies : 1-Benzhydrylazetidine-3-carbonitrile has shown better antibacterial and antifungal activities than some known antibiotics, indicating its potential in developing new antimicrobial agents (Loğoğlu et al., 2010).
Safety And Hazards
1-Benzhydrylazetidine-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled5. It causes skin irritation, serious eye irritation, and may cause respiratory irritation5. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak6.
Zukünftige Richtungen
There is no specific information available about the future directions of 1-Benzhydrylazetidine-3-carbonitrile.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Eigenschaften
IUPAC Name |
1-benzhydrylazetidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMOEAHDRKNAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381371 | |
| Record name | 1-benzhydrylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidine-3-carbonitrile | |
CAS RN |
36476-86-5 | |
| Record name | 1-benzhydrylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Diphenylmethyl)azetidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)
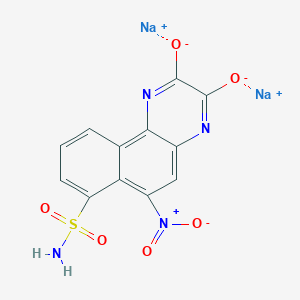
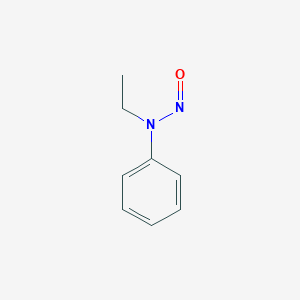
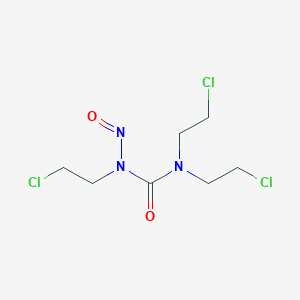
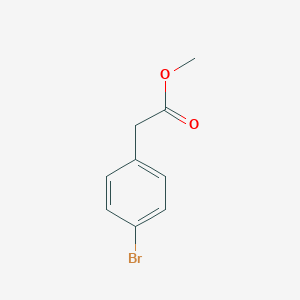
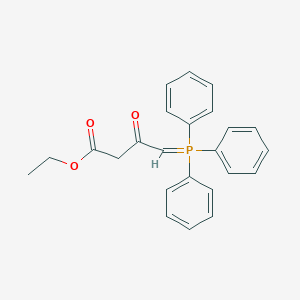
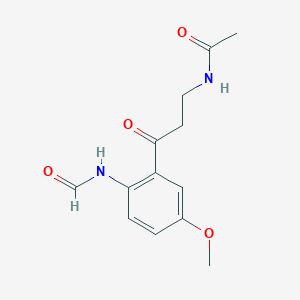
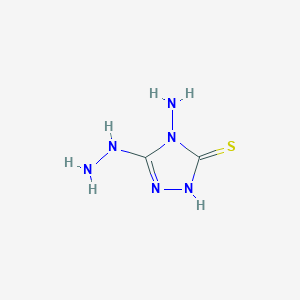

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

